(2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
Description
The compound “(2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide” is a structurally complex molecule featuring a 1,2,4-oxadiazole core, a pyrazole substituent, and a thiophene-linked acrylamide moiety. These heterocyclic components are pharmacologically significant, as oxadiazoles and pyrazoles are frequently employed in drug design for their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(E)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-20-10-11(8-17-20)15-18-14(22-19-15)9-16-13(21)6-5-12-4-3-7-23-12/h3-8,10H,2,9H2,1H3,(H,16,21)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSLCFIQBATHIZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a unique structure combining a thiophene ring with an oxadiazole moiety and a pyrazole substituent. This structural diversity contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxadiazole ring can inhibit various bacterial strains, particularly Gram-positive bacteria. For instance, a study demonstrated that oxadiazole derivatives exhibited potent activity against Bacillus cereus and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Bacillus cereus | 5 |
| 2 | Staphylococcus aureus | 10 |
| 3 | Escherichia coli | >100 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, the compound has shown efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
Key Findings:
- The compound demonstrated IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells.
- Molecular docking studies suggest strong interactions with targets involved in cell cycle regulation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Caspase activation |
| HCT116 | 1.50 | p53 modulation |
| SK-MEL-2 | 0.75 | Cell cycle arrest at G0-G1 |
3. Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding: It may bind to receptors that modulate cellular signaling pathways related to apoptosis and inflammation.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound in various biological assays:
- Study on Anticancer Activity: A recent study evaluated a series of oxadiazole derivatives and found that modifications at the aromatic ring significantly enhanced anticancer activity against multiple cancer cell lines .
- Antimicrobial Efficacy Trials: Another research effort demonstrated that certain oxadiazole derivatives had improved antimicrobial activity compared to traditional antibiotics, particularly against resistant strains .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activities. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
2. Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The cytotoxicity observed suggests that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Mechanistic Insights
The biological activities of 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, which is crucial for its antitumor properties.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against certain strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, suggesting its viability as an anticancer agent .
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The oxadiazole core is susceptible to ring-opening reactions under acidic, basic, or nucleophilic conditions. For example:
- Hydrolysis : Oxadiazoles hydrolyze to amidoximes or carboxylic acid derivatives under acidic/basic conditions .
- Nucleophilic Attack : Electrophilic positions (C-5 in 1,2,4-oxadiazole) may react with nucleophiles like amines or thiols .
Table 1: Reported Oxadiazole Reactivity in Analogous Compounds
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Acid hydrolysis | HCl (6N), reflux | Amidoxime formation | |
| Nucleophilic substitution | Alkylamines, DMF, 80°C | Ring opening with amine incorporation |
Pyrazole Substituent Reactivity
The 1-ethyl-1H-pyrazole group can undergo electrophilic substitution (e.g., halogenation, nitration) at the C-3/C-5 positions and N-alkylation under basic conditions .
Key Observations :
- Microwave-assisted alkylation : Pyrazoles react with primary alkylamines in the presence of cesium carbonate and CuI under microwave irradiation .
- Electrophilic substitution : Bromination at C-4 occurs via NBS in DCM .
Thiophene Moiety Reactivity
The thiophen-2-yl group participates in electrophilic aromatic substitution (e.g., sulfonation, Friedel-Crafts acylation) and oxidation :
- Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position.
- Oxidation : Thiophene oxidizes to thiophene-1,1-dioxide under strong oxidizing agents like H₂O₂/AcOH .
α,β-Unsaturated Enamide System
The enamide’s conjugated double bond enables:
- Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon.
- Photochemical [2+2] Cycloaddition : UV light induces dimerization or cross-cycloaddition.
Table 2: Enamide Reactivity in Related Structures
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Michael addition | Ethylenediamine, EtOH, RT | β-Amino enamide derivative | |
| Hydrolysis | NaOH (1M), 60°C | Carboxylic acid formation |
Stability and Degradation Pathways
- Thermal Stability : Oxadiazole derivatives decompose above 200°C, forming nitriles and CO₂ .
- Photodegradation : Exposure to UV light causes cleavage of the enamide bond, yielding thiophene fragments.
Challenges and Considerations
Comparison with Similar Compounds
Pyrazole-3-one Derivatives
The pyrazol-3-one derivative (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (Compound-1) shares a pyrazole ring with the target compound but differs in its nitro-substituted aromatic system and acetylated side chain. Key distinctions include:
- Molecular Weight : Compound-1 (273.24 g/mol) is lighter than the target compound (estimated >350 g/mol based on structure).
- Functional Groups : Compound-1 lacks the oxadiazole and thiophene moieties but includes a nitro group, which may confer redox activity or toxicity .
- Solid-State Properties : Compound-1 exhibits a melting point of 170°C and complies with Lipinski’s rule, suggesting oral bioavailability, whereas the target compound’s solubility and bioavailability remain uncharacterized .
Triazole-Thione Derivatives
The triazole-thione complex described in incorporates hydrogen-bonding networks similar to those possible in the target compound. However, its chlorophenyl and thiocarbonohydrazide groups contrast with the target’s oxadiazole and acrylamide functionalities. The triazole-thione’s crystal structure forms hexamers via N–H···S bonds, whereas the target compound’s solid-state behavior is undefined .
Molecular and Computational Comparisons
Ligand-Based Similarity Screening
Using molecular fingerprints (e.g., MACCS or Morgan), the target compound’s similarity to known kinase inhibitors (e.g., gefitinib) could be quantified via Tanimoto coefficients. Such analyses might reveal shared pharmacophores, such as planar heterocycles capable of ATP-binding pocket interactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Preparation Methods
Amidoxime Preparation
The amidoxime intermediate is derived from 1-ethyl-1H-pyrazole-4-carbonitrile. Treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–80°C for 6–8 hours yields the corresponding amidoxime.
Cyclodehydration to Oxadiazole
The amidoxime reacts with methyl glycinate hydrochloride in the presence of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the 1,2,4-oxadiazole ring. Alternatively, microwave-assisted cyclization at 120°C for 20 minutes in DMF improves yield (85–90%).
Table 1: Comparison of Oxadiazole Cyclization Methods
| Method | Conditions | Yield (%) | Catalyst |
|---|---|---|---|
| EDCl/HOBt | RT, 12 h, DMF | 78 | EDCl |
| Microwave | 120°C, 20 min, DMF | 90 | None |
| NaNO₂-mediated | 0–5°C, 2 h, H₂O/EtOH | 82 | Sodium nitrite |
Functionalization with 1-Ethylpyrazole
The 1-ethyl group on the pyrazole ring is introduced via N-alkylation. Pyrazole-4-carbonitrile is treated with ethyl bromide in the presence of potassium carbonate in DMF at 60°C for 6 hours, achieving 95% alkylation efficiency. Subsequent purification by column chromatography (hexane/ethyl acetate, 3:1) isolates the 1-ethyl-1H-pyrazole-4-carbonitrile precursor.
Aminomethylation of the Oxadiazole
The aminomethyl linker (-CH₂NH-) is introduced through a Mannich reaction. The oxadiazole derivative reacts with formaldehyde and ammonium chloride in acetic acid at 50°C for 4 hours, yielding the aminomethyl intermediate. Alternatively, reductive amination using sodium cyanoborohydride and glyoxylic acid provides higher stereocontrol (88% yield).
Synthesis of the (2E)-3-(Thiophen-2-yl)prop-2-enamide Moiety
The enamide group is synthesized via a palladium-catalyzed decarbonylation reaction. Thiophene-2-carboxylic acid is converted to its thioester, which undergoes decarbonylation using Pd(OAc)₂ and PPh₃ in toluene at 80°C, forming the (2E)-α,β-unsaturated amide with >95% stereoselectivity.
Key reaction parameters:
Final Coupling and Characterization
The aminomethyl-oxadiazole intermediate is coupled with the (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride using triethylamine in dichloromethane. The reaction proceeds at 0°C to room temperature for 12 hours, followed by purification via silica gel chromatography.
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 15.6 Hz, 1H, enamide-Hα), 7.45 (d, J = 15.6 Hz, 1H, enamide-Hβ), 7.32–7.28 (m, 2H, thiophene-H).
- HRMS : m/z calculated for C₁₇H₁₆N₅O₂S [M+H]⁺: 378.1024; found: 378.1021.
Green Chemistry Alternatives
Solvent-free mechanochemical synthesis, as reported for analogous oxadiazoles, offers an eco-friendly route. Grinding the oxadiazole precursor with the enamide acyl chloride in the presence of molecular iodine (5 mol%) achieves 80% yield without solvents.
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
